molecular formula C12H13N3 B1602444 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 929973-74-0

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No. B1602444
M. Wt: 199.25 g/mol
InChI Key: WYAIJTGPEFAROM-UHFFFAOYSA-N
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Description

“2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a chemical compound with the empirical formula C12H13N3. It has a molecular weight of 199.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” are not extensively documented in the retrieved sources. It is known to be a solid .

Scientific Research Applications

Antiproliferative Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : This compound has been synthesized and evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
  • Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
  • Results or Outcomes : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

pH Indicator

  • Scientific Field : Analytical Chemistry
  • Summary of Application : The fluorescence properties of the final compounds were investigated, and 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be a potent pH indicator .
  • Methods of Application : The compound enables both fluorescence intensity-based and ratiometric pH sensing .
  • Results or Outcomes : The compound was found to be the most potent pH indicator among the final compounds .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAIJTGPEFAROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585548
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

CAS RN

929973-74-0
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org
J Kankanala, C Marchand, M Abdelmalak… - Journal of medicinal …, 2016 - ACS Publications
Tyrosyl DNA phosphodiesterase II (TDP2) is a recently discovered enzyme that specifically repairs DNA damages induced by topoisomerase II (Top2) poisons and causes resistance to …
Number of citations: 57 pubs.acs.org
H Shao, Q Zhang, C Frampton… - ABSTRACTS …, 2000 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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